5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride: is a chemical compound with the molecular formula C10H18ClN3O and a molecular weight of 231.72 g/mol . This compound is known for its pharmacological activity, particularly towards sigma receptors . Sigma receptors are involved in various physiological and pathological processes, making this compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as isopropylamine and piperidine, followed by the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with sigma receptors, which are implicated in various biological processes.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases involving sigma receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter release, ion channel activity, and cell survival pathways. By binding to sigma receptors, this compound can influence various physiological and pathological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropyl-3-(piperidin-4-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one hydrochloride .
- Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine .
Uniqueness
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is unique due to its specific interaction with sigma receptors and its potential therapeutic applications. Its distinct chemical structure allows for specific binding and modulation of these receptors, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-piperidin-4-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPXIMJRWCXAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735574 | |
Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913264-44-5 | |
Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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